3-Cyclopropyl-5-trimethylsilanyl-isoxazole
Description
Structural Characteristics
This compound exhibits a complex molecular architecture that combines three distinct structural motifs within a single molecular framework. The core isoxazole ring provides the fundamental heterocyclic backbone, while the cyclopropyl and trimethylsilyl substituents contribute unique electronic and steric properties that define the compound's chemical behavior.
The molecular formula of this compound is C₉H₁₅NOSi, with a molecular weight of 181.31 daltons. The compound's International Union of Pure and Applied Chemistry nomenclature designation is 3-cyclopropyl-5-(trimethylsilyl)isoxazole, reflecting the systematic positioning of substituents on the five-membered heterocyclic core. The International Chemical Identifier string for this compound is 1S/C9H15NOSi/c1-12(2,3)9-6-8(10-11-9)7-4-5-7/h6-7H,4-5H2,1-3H3, providing a unique digital fingerprint for computational and database applications.
Table 1: Physical and Chemical Properties of this compound
The isoxazole ring system in this compound represents a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which classifies it as an electron-rich azole. The presence of the trimethylsilyl group at the 5-position introduces significant steric bulk and unique electronic properties characteristic of organosilicon compounds. Silicon atoms in organic molecules typically exhibit different bonding characteristics compared to carbon, often leading to enhanced reactivity toward nucleophiles and distinct conformational preferences.
The cyclopropyl substituent at the 3-position contributes additional structural complexity through its highly strained three-membered ring system. Cyclopropyl groups are known to influence molecular reactivity through their unique electronic properties, often participating in ring-opening reactions under appropriate conditions. The combination of these three structural elements—the isoxazole core, trimethylsilyl functionality, and cyclopropyl substitution—creates a molecule with distinctive chemical and physical properties that distinguish it from simpler isoxazole derivatives.
Historical Context and Discovery
The development of this compound can be traced to broader advances in isoxazole chemistry and organosilicon synthetic methodologies that emerged during the late twentieth and early twenty-first centuries. The foundational work in this area was significantly advanced by Denmark and Kallemeyn in 2005, who first demonstrated the synthesis of isoxazolylsilanols through 1,3-dipolar cycloaddition reactions between alkynyldimethylsilyl ethers and various nitrile oxides.
This pioneering research established the viability of incorporating silicon-containing functional groups into isoxazole frameworks through systematic synthetic approaches. The Denmark-Kallemeyn methodology represented a significant breakthrough in heterocyclic chemistry, as it provided a reliable route for accessing silicon-substituted isoxazoles with defined regiochemistry and functional group tolerance. Their work demonstrated that the cross-coupling reactions of heterocyclic silanols with various aryl iodides could afford 3,4,5-trisubstituted isoxazoles, establishing a sequential process that allowed for rapid variation of substituents at multiple positions of the isoxazole ring.
The synthesis of isoxazoles through 1,3-dipolar cycloaddition reactions has been extensively studied since Claisen's initial contribution to isoxazole chemistry in 1903, when he synthesized the first compound of this series through oximation of propargylaldehyde acetal. However, the incorporation of silicon functionality represented a more recent innovation that required sophisticated understanding of both silicon chemistry and heterocyclic synthetic methods.
Table 2: Historical Milestones in Silicon-Substituted Isoxazole Chemistry
The development of this compound specifically builds upon these historical foundations while incorporating the additional complexity of cyclopropyl substitution. The trimethylsilyl group serves multiple functions in this molecular architecture, including potential protection of functional groups during synthesis, enhancement of molecular stability, and provision of unique reactivity patterns that distinguish silicon-substituted compounds from their carbon analogs.
Significance in Heterocyclic Chemistry
This compound occupies a unique position within the broader landscape of heterocyclic chemistry due to its combination of structural features and potential applications across multiple research domains. The significance of this compound extends beyond its individual properties to encompass its role as a representative example of modern synthetic heterocyclic chemistry that integrates multiple functional elements within a single molecular framework.
The isoxazole core structure is recognized as a privileged scaffold in pharmaceutical chemistry, with numerous bioactive compounds containing this heterocyclic motif. Isoxazoles form the basis for various drugs, including cyclooxygenase-2 inhibitors such as valdecoxib and neurotransmitter agonists like alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid. The electron-rich nature of the isoxazole ring, arising from the adjacent nitrogen and oxygen atoms, contributes to its ability to participate in diverse chemical transformations and biological interactions.
The incorporation of trimethylsilyl functionality introduces additional dimensions of chemical utility. Silicon-containing organic compounds often exhibit enhanced stability under certain reaction conditions and can serve as protected forms of more reactive functional groups. The higher reactivity of silatrane compounds compared to their silane analogs has been attributed to significant dipole moments and enhanced polarity, characteristics that may extend to trimethylsilyl-substituted isoxazoles.
Recent research has demonstrated the versatility of silicon-substituted heterocycles in materials science applications. The synthesis of silicon-organic polymers and materials from functionalized silanes has yielded promising sorbents capable of adsorbing noble metals such as gold, rhodium, and palladium. These materials show potential applications in industry, environmental remediation, and medical technologies as enterosorbents for heavy and toxic metal ions.
Table 3: Applications and Research Areas for Silicon-Substituted Isoxazoles
| Application Domain | Specific Use | Potential Benefits |
|---|---|---|
| Pharmaceutical Chemistry | Drug Development | Enhanced bioavailability and stability |
| Materials Science | Metal Adsorption | Selective ion capture capabilities |
| Synthetic Chemistry | Protected Intermediates | Improved reaction selectivity |
| Analytical Chemistry | Chemical Sensors | Enhanced detection properties |
The cyclopropyl substitution pattern in this compound adds another layer of chemical significance. Cyclopropyl-containing compounds are frequently encountered in pharmaceutical research due to their unique conformational properties and potential for selective biological interactions. The regioselective synthesis of cyclopropyl-substituted isoxazoles has been demonstrated through various methodologies, including reactions involving arylcyclopropyl derivatives with methylthio-substituted systems.
The photochemical properties of isoxazoles also contribute to their significance in chemical research. The photolysis of isoxazole compounds, first reported in 1966, involves rearrangement to oxazoles through azirine intermediates due to the relatively weak nitrogen-oxygen bond. This photoreactivity has led to the development of isoxazole groups as native photo-cross-linkers for photoaffinity labeling and chemoproteomic studies. The presence of trimethylsilyl and cyclopropyl substituents may modulate these photochemical properties, potentially leading to novel applications in photochemistry and materials science.
Properties
IUPAC Name |
(3-cyclopropyl-1,2-oxazol-5-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOSi/c1-12(2,3)9-6-8(10-11-9)7-4-5-7/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYQTRUUAYAZHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=NO1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Cycloaddition Approach
A key method involves the cycloaddition of nitrile oxides to alkynes bearing the desired substituents. Specifically:
- Starting Materials: Alkynes substituted with a cyclopropyl group at the terminal or internal position and trimethylsilyl-protected alkynes.
- Reaction: The nitrile oxide dipole, generated in situ from aldoximes or hydroximoyl chlorides, reacts with these alkynes under mild conditions to form the isoxazole ring.
- Regioselectivity: The reaction conditions and the nature of substituents direct the formation of 3-cyclopropyl and 5-trimethylsilanyl substitution patterns on the isoxazole ring.
This method is supported by literature demonstrating the synthesis of 3,5-disubstituted isoxazoles via copper(I)-catalyzed or base-promoted 1,3-dipolar cycloadditions, which provide excellent regioselectivity and yield.
Michael Addition of Ynones with Trimethylsilylazide
Another efficient route involves the reaction of ynones (alkynyl ketones) with trimethylsilylazide:
- Procedure: Ynones bearing a cyclopropyl substituent at the 3-position undergo syn-Michael addition with trimethylsilylazide at room temperature in an open-air environment, typically using trichloroethylene as solvent.
- Outcome: This yields 3,5-disubstituted isoxazoles with the trimethylsilanyl group introduced at the 5-position.
- Advantages: This method proceeds under mild conditions without the need for metal catalysts and provides good regioselectivity.
Use of Trimethylsilylacetylene in Suzuki Coupling
- Starting Material: Trimethylsilylacetylene is used as a building block to introduce the trimethylsilanyl group.
- Process: The trimethylsilyl group is retained during the initial coupling steps and can be selectively cleaved or maintained depending on the desired substitution pattern.
- Application: This method allows for diversification at the 5-position of the isoxazole ring by subsequent nucleophilic substitution or coupling reactions.
Experimental Conditions and Optimization
| Method | Key Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Nitrile oxide + cyclopropyl-substituted alkyne | Room temperature | Trichloroethylene or aqueous media | 70-90 | High regioselectivity, mild conditions |
| Michael Addition of Ynones | Ynones + trimethylsilylazide | Room temperature | Trichloroethylene | 75-85 | Open air, catalyst-free |
| Suzuki Coupling with TMS-acetylene | Pd-catalyst, base | 50-80 °C | Organic solvents (THF, toluene) | 65-80 | Allows further functionalization |
Mechanistic Insights
- The cycloaddition mechanism involves the formation of a nitrile oxide intermediate, which undergoes regioselective 1,3-dipolar cycloaddition with the alkyne.
- The Michael addition route proceeds via nucleophilic attack of the azide on the ynone, followed by cyclization to form the isoxazole ring.
- The trimethylsilanyl group serves both as a protecting group and a directing group, influencing regioselectivity and enabling further synthetic manipulations.
Research Findings and Comparative Analysis
- Kulkarni et al. (2025) demonstrated a solvent-free microwave-induced synthesis of 3,4-disubstituted isoxazoles, which can be adapted for 3-cyclopropyl-5-trimethylsilanyl derivatives to enhance reaction rates and yields.
- Reddy and co-workers reported the synthesis of 3,5-disubstituted isoxazoles via ynone and trimethylsilylazide reaction, highlighting the mildness and efficiency of this method for introducing trimethylsilanyl groups.
- Suzuki coupling approaches enable selective functionalization at the 5-position, preserving the trimethylsilanyl group, which is crucial for further derivatization or biological activity studies.
- The regioselective synthesis of cyclopropyl-substituted isoxazoles has been reported with high selectivity, confirming the feasibility of obtaining 3-cyclopropyl substitution with methylthio or trimethylsilanyl groups at the 5-position.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyl-5-trimethylsilanyl-isoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different isoxazole derivatives, while reduction could lead to the formation of cyclopropyl or trimethylsilanyl-substituted compounds.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
3-Cyclopropyl-5-trimethylsilanyl-isoxazole serves as an essential building block in organic synthesis. Its unique architecture facilitates the development of more complex molecules through various synthetic pathways. This compound's cyclopropyl and trimethylsilanyl groups enhance reactivity and selectivity in chemical reactions, making it valuable for creating novel compounds in medicinal chemistry and materials science .
Potential in Drug Discovery
The compound exhibits promising biological activities, making it a candidate for drug discovery. Isoxazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. Research indicates that this compound can modulate enzyme activities and influence cellular processes, which is crucial for developing new therapeutic agents .
Mechanisms of Action
The compound's interaction with cytochrome P450 enzymes is particularly noteworthy. This interaction leads to oxidative metabolism, resulting in the formation of hydroxylated metabolites that can exert significant biological effects. Additionally, the compound has been shown to affect gene expression related to oxidative stress response and apoptosis .
Pharmacokinetics
Absorption and Distribution
The pharmacokinetic profile of this compound indicates efficient absorption and distribution across various tissues. Its lipophilicity aids in its transport through cellular membranes, facilitated by specific transporters .
Metabolic Pathways
The compound undergoes oxidative metabolism primarily mediated by cytochrome P450 enzymes, leading to various transformations that influence its biological activity and toxicity profile .
Industrial Applications
Materials Science and Catalysis
In the industrial sector, this compound is being explored for its potential applications in materials science and catalysis. Its unique properties may contribute to the development of innovative materials with enhanced performance characteristics .
Case Studies
Case Study 1: Antioxidant Properties
Research conducted on various isoxazole derivatives demonstrated that certain compounds exhibited excellent antioxidant properties when tested against standard antioxidants like quercetin. This suggests potential applications in age-related diseases where oxidative stress plays a critical role .
Case Study 2: FXR Agonist Development
A novel method for preparing isoxazole derivatives has been reported, focusing on their use as agonists for the farnesoid X receptor (FXR). This receptor plays a crucial role in regulating bile acid metabolism and lipid/sugar metabolism, indicating that derivatives of this compound could be developed into pharmaceuticals targeting metabolic diseases .
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-trimethylsilanyl-isoxazole involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. The cyclopropyl and trimethylsilanyl groups contribute to the compound’s overall stability and reactivity, enhancing its ability to bind to biological targets .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-Cyclopropyl-5-trimethylsilanyl-isoxazole with structurally related isoxazole derivatives:
| Compound Name | Substituents (Position 3) | Substituents (Position 5) | Molecular Weight (g/mol) | Key Functional Features |
|---|---|---|---|---|
| This compound | Cyclopropyl | Trimethylsilanyl (TMS) | ~223.4 | High lipophilicity (TMS), strained ring (cyclopropane) |
| Ethyl 5-cyclopropylisoxazole-3-carboxylate | Ethyl ester | Cyclopropyl | ~209.2 | Ester group (enhanced solubility) |
| Isopropyl 3-phenylisoxazole-5-carboxylate | Phenyl | Isopropyl ester | ~273.3 | Aromatic phenyl, ester (bioavailability) |
| 5-Amino-3-(4-pyridyl)isoxazole | 4-Pyridyl | Amino | ~161.2 | Polar amino group, pyridine interaction |
Key Observations :
Crystallographic and Spectroscopic Data
- Bond Lengths and Angles: In Isopropyl 3-phenylisoxazole-5-carboxylate, the isoxazole ring bond lengths (e.g., C–N = 1.306 Å, N–O = 1.402 Å) align closely with those of 5-amino-3-(4-pyridyl)isoxazole, suggesting minimal electronic perturbation from substituents . The cyclopropyl group in the target compound may introduce slight distortions due to ring strain, though crystallographic data are unavailable.
Biological Activity
3-Cyclopropyl-5-trimethylsilanyl-isoxazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.
Target Interactions
Isoxazole compounds, including this compound, interact with various biological targets. These interactions can lead to enzyme inhibition or activation and modulation of receptor activity. The specific mechanisms can vary widely depending on the structural characteristics of the compound.
Biochemical Pathways
The compound influences multiple biochemical pathways, notably through interactions with cytochrome P450 enzymes, which are crucial for metabolic processing. This interaction often leads to the oxidation of the cyclopropyl group, resulting in the formation of hydroxylated metabolites that can have significant biological effects.
Pharmacokinetics
Absorption and Distribution
The pharmacokinetic properties of this compound are influenced by its lipophilicity and molecular size. The compound is efficiently absorbed and distributed across various tissues, facilitated by specific transporters.
Metabolism and Excretion
The metabolic pathways primarily involve oxidative metabolism mediated by cytochrome P450 enzymes. The compound undergoes various transformations that can affect its biological activity and toxicity profile.
Biological Activity
Cellular Effects
Research indicates that this compound significantly affects cellular functions by modulating signaling pathways and gene expression. For instance, it has been shown to influence oxidative stress responses and apoptosis in various cell types.
Dosage Effects in Animal Models
In animal studies, the compound exhibited dose-dependent effects. Lower doses were associated with enhanced metabolic activity and improved cellular functions, while higher doses could lead to cytotoxicity.
Case Studies and Research Findings
Antimicrobial Activity
One notable study demonstrated that derivatives of isoxazoles exhibit antimicrobial properties against various pathogens. In particular, compounds similar to this compound showed promising results in inhibiting bacterial growth with minimal cytotoxic effects on human cells .
Anticancer Properties
In vitro studies have highlighted the anticancer potential of isoxazole derivatives. For example, certain analogs demonstrated IC50 values comparable to standard chemotherapeutic agents against cancer cell lines such as HeLa and MCF-7, indicating their potential as anticancer agents .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-Cyclopropyl-5-trimethylsilanyl-isoxazole, and how do reaction conditions influence yield?
- Methodology : Hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes is a key approach. For example, PIFA (phenyliodine bis(trifluoroacetate)) facilitates nitrile oxide generation from aldoximes, enabling regioselective cycloaddition with alkynes like cyclopropane derivatives. Critical parameters include solvent polarity (e.g., dichloromethane or acetonitrile), temperature (0–25°C), and stoichiometric ratios of iodine reagents to substrates . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is essential to isolate the isoxazole core .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical Workflow :
- X-ray crystallography : Resolves bond lengths (e.g., C–N = 1.30–1.32 Å, N–O = 1.40–1.42 Å) and dihedral angles (e.g., <10° between isoxazole and substituent rings) to confirm regiochemistry .
- Spectroscopy :
- ¹H NMR : Diagnostic signals include cyclopropyl protons (δ 1.0–1.5 ppm, multiplet) and trimethylsilyl groups (δ 0.1–0.3 ppm, singlet) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
Q. What are the key physicochemical properties affecting experimental handling of this compound?
- Stability : Hydrolytic sensitivity of the trimethylsilyl group requires anhydrous storage (argon atmosphere, −20°C). Avoid protic solvents (e.g., methanol) to prevent desilylation .
- Solubility : Lipophilic nature (logP ~3.5) limits aqueous solubility; use DMSO or THF for biological assays .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges in synthesizing trisubstituted isoxazole derivatives like this compound?
- Regiochemical Control :
- Electronic Effects : Electron-deficient alkynes (e.g., cyclopropane-acetylenes) favor cycloaddition at the β-position of nitrile oxides. DFT calculations predict orbital interactions (HOMOalkyne–LUMOnitrile oxide) to guide substituent selection .
- Steric Effects : Bulky groups (e.g., trimethylsilyl) direct cycloaddition away from sterically congested sites. Empirical optimization via substituent screening (e.g., aryl vs. alkyl) is recommended .
Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic or electrophilic reactions?
- Modeling Strategies :
- DFT Calculations : B3LYP/6-31G* optimizations assess frontier molecular orbitals (FMOs) to identify reactive sites. For example, the C-4 position may show higher electrophilicity (Fukui indices >0.1) .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., THF vs. DMF) to predict kinetic barriers for functionalization .
Q. How should researchers resolve contradictions in spectral data across studies (e.g., NMR shifts or HRMS discrepancies)?
- Data Validation Protocol :
- Cross-Referencing : Compare experimental ¹H NMR shifts with NIST Chemistry WebBook entries for analogous isoxazoles (e.g., 3-phenyl-5-methylisoxazole δ 7.2–7.5 ppm for aromatic protons) .
- Isotopic Labeling : Use ¹³C-labeled precursors to confirm assignments in complex splitting patterns (e.g., cyclopropyl carbons) .
- Collaborative Reproducibility : Share raw spectral data (e.g., via repositories like Zenodo) to enable peer validation of HRMS or IR peaks .
Q. What strategies mitigate side reactions (e.g., ring-opening or desilylation) during functionalization of the isoxazole core?
- Reaction Design :
- Protecting Groups : Temporarily mask the trimethylsilyl moiety with TBS (tert-butyldimethylsilyl) during harsh conditions (e.g., strong acids) .
- Low-Temperature Quenching : For lithiation reactions (e.g., C-4 alkylation), maintain temperatures below −78°C to prevent ring decomposition .
Methodological Guidance Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
